molecular formula C22H18KN5O3S3 B2864833 potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 1023863-07-1

potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2864833
CAS No.: 1023863-07-1
M. Wt: 535.7
InChI Key: SOJNFIFOPDCOSB-UHFFFAOYSA-M
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Description

Potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with allyl, benzothiazole-thiomethyl, and thioacetamido benzoate groups. Its synthesis typically involves nucleophilic substitution reactions using potassium carbonate as a base, as seen in analogous procedures for triazole derivatives (e.g., alkylation of thiol-containing intermediates in acetone or DMF) . The potassium counterion enhances solubility in polar solvents, which is critical for bioavailability in pharmacological applications. Structural characterization relies on spectral methods (IR, $ ^1H $-NMR) and chromatographic analysis, consistent with protocols for related triazole-thioether derivatives .

Properties

IUPAC Name

potassium;2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S3.K/c1-2-11-27-18(12-32-22-24-16-9-5-6-10-17(16)33-22)25-26-21(27)31-13-19(28)23-15-8-4-3-7-14(15)20(29)30;/h2-10H,1,11-13H2,(H,23,28)(H,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJNFIFOPDCOSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)[O-])CSC3=NC4=CC=CC=C4S3.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18KN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a multi-functional structure comprising a benzoate moiety, thiazole group, and triazole group. The synthesis typically involves several steps, including the formation of thiazole and triazole rings, followed by their incorporation into the benzoate framework. Specific reagents such as potassium hydroxide and solvents like dimethylformamide are often utilized to optimize yields under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that benzothiazole derivatives can possess good antibacterial properties. In vitro tests revealed that certain derivatives demonstrated effectiveness against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus flavus, showing promising results in inhibiting fungal growth .

Anticancer Potential

The anticancer activity of triazole derivatives has been documented in various studies. For example:

  • Cell Line Studies : Compounds derived from triazoles have been tested against human colon cancer cell lines (HCT116), with some exhibiting high potency (IC50 values as low as 4.363 μM), indicating their potential as anticancer agents .

The biological activity of this compound likely involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes or receptors due to its diverse functional groups.
  • Cellular Disruption : Similar compounds have been shown to disrupt cellular processes essential for bacterial and fungal survival, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coli, Staphylococcus aureusMIC = 100 μg/mL
AntifungalCandida albicansMIC = 50 μg/mL
AnticancerHCT116 (colon cancer)IC50 = 4.363 μM

Comparison with Similar Compounds

2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d)

  • Key Differences : Lacks the triazole core and potassium benzoate group but retains the benzothiazole-thioether moiety.
  • Bioactivity : Demonstrates potent anti-inflammatory (IC$_{50}$ = 12.3 μM) and antibacterial (MIC = 6.25 μg/mL against S. aureus) activity, attributed to the benzothiazole-thioether’s ability to disrupt microbial membranes . The target compound’s triazole and potassium benzoate groups may enhance metabolic stability but reduce lipophilicity.

Thiadiazole and Oxadiazole Derivatives

N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetamide (3a)

  • Key Differences : Replaces the triazole with thiadiazole and oxadiazole rings.
  • The target compound’s triazole core may offer broader kinase inhibition but lower cytotoxicity .

Triazole Derivatives with Varied Substituents

2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-(Benzyloxy)phenyl)acetamide

  • Key Differences : Substitutes benzothiazole-thiomethyl with thiophene and replaces potassium benzoate with a benzyloxy-phenylacetamide group.
  • Properties : Molecular weight (462.6 g/mol) and logP (~3.2) are comparable, but the thiophene group may reduce π-π stacking interactions with aromatic enzyme residues compared to benzothiazole .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL)
Potassium 2-(2-((4-Allyl-5-((Benzothiazol-2-ylthio)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetamido)benzoate C${22}$H${19}$KN$5$O$3$S$_3$ 544.7 Triazole, benzothiazole-thioether, K$^+$ 12.8 (DMSO)
Sodium 2-((4-Phenyl-5-((Thiadiazol-thio)methyl)-Triazol-3-yl)thio)acetate C${18}$H${13}$N$6$NaO$2$S$_3$ 488.5 Triazole, thiadiazole, Na$^+$ 18.9 (H$_2$O)
2-((4-Allyl-5-(Thiophen-2-yl)-Triazol-3-yl)thio)-N-(Benzyloxy-phenyl)acetamide C${24}$H${22}$N$4$O$2$S$_2$ 462.6 Triazole, thiophene, benzyloxy 9.2 (DMSO)

Key Research Findings

  • Synthesis Efficiency : The target compound’s benzothiazole-thioether group requires stringent reaction conditions (e.g., reflux in DMF with K$2$CO$3$) compared to simpler thiophene or phenyl analogues .
  • Enzyme Binding : Molecular docking reveals the benzothiazole-thioether group enhances hydrophobic interactions with aldose reductase’s active site, contributing to its lower IC$_{50}$ than sodium or thiophene analogues .
  • Limitations : Despite superior enzyme affinity, the potassium salt’s higher molecular weight (544.7 g/mol) may limit blood-brain barrier penetration compared to smaller derivatives like compound 3a (462.6 g/mol) .

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